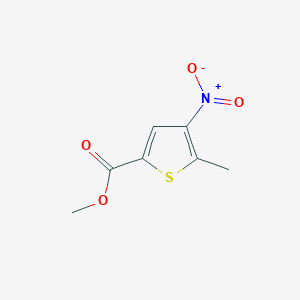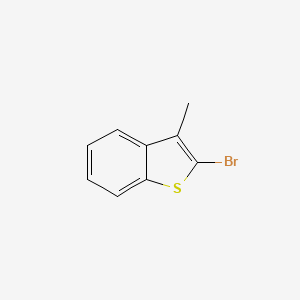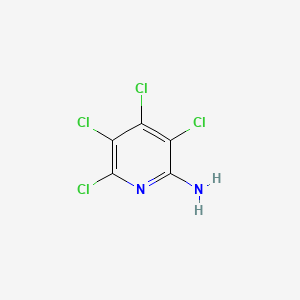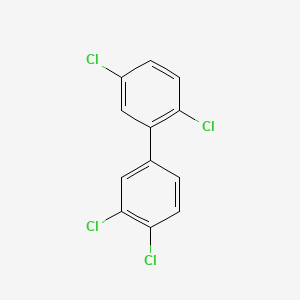
2,3',4',5-Tetracloro bifenilo
Descripción general
Descripción
2,3’,4’,5-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . It is an organic compound that contains 1-10 chlorine atoms attached to biphenyl . The CAS Number for this compound is 33284-53-6 .
Molecular Structure Analysis
The molecular formula for 2,3’,4’,5-Tetrachlorobiphenyl is C12H6Cl4 . The average molecular mass is 291.988 Da and the monoisotopic mass is 289.922363 Da . The InChI code is 1S/C12H6Cl4/c13-9-6-8 (7-4-2-1-3-5-7)10 (14)12 (16)11 (9)15/h1-6H .
Chemical Reactions Analysis
The dechlorination of 2,3,4,5-tetrachlorobiphenyl (PCB 61) to 2,3,5-trichlorobiphenyl (PCB 23) by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, has been observed . The rate of dechlorination is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 .
Aplicaciones Científicas De Investigación
Descloración bacteriana en la remediación ambiental
El 2,3’,4’,5-Tetracloro bifenilo (PCB 61) ha sido estudiado por sus tasas de descloración por bacterias que respiran organohaluros, como Dehalobium chlorocoercia DF-1. Este proceso es significativo en la remediación ambiental, ya que ayuda a descomponer los contaminantes orgánicos persistentes en los sedimentos a través de diversos entornos, incluidos los estuarios, marinos y fluviales .
Regulación del ritmo circadiano
Se ha identificado que este compuesto regula el reloj circadiano inhibiendo la expresión basal y circadiana del componente circadiano central PER1. Esto sugiere posibles aplicaciones en el estudio y la posible gestión de los trastornos relacionados con los ritmos circadianos .
Investigación sobre poblaciones bacterianas similares a Dehalococcoides
Los estudios han demostrado que la descloración reductora del 2,3’,4’,5-Tetracloro bifenilo implica poblaciones bacterianas similares a Dehalococcoides filogenéticamente. Esta aplicación es crucial para comprender la diversidad microbiana y su papel en los procesos de biorremediación .
Safety and Hazards
2,3’,4’,5-Tetrachlorobiphenyl is an environmental contaminant that is resistant to environmental degradation through photolytic, biological, or chemical processes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation .
Direcciones Futuras
Future research directions could include the development of more sensitive and selective methods for detecting 2,3’,4’,5-Tetrachlorobiphenyl in the environment . Additionally, further studies could investigate the role of iron oxides on the dechlorination of polychlorinated biphenyls in a sediment-based bioelectrochemical reactor .
Mecanismo De Acción
Target of Action
The primary target of 2,3’,4’,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor, and the steroid hormones and their receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
2,3’,4’,5-Tetrachlorobiphenyl regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction with its target leads to changes in the regulation of the circadian clock.
Biochemical Pathways
It is known that the compound can disrupt the functions of the endocrine (hormone) system
Pharmacokinetics
It is known that the compound is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance can lead to bioaccumulation in animal tissue and biomagnification in food chains , which can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2,3’,4’,5-Tetrachlorobiphenyl’s action are primarily related to its disruption of the endocrine system . This can lead to significant health effects, including potential immune system damage and carcinogenic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4’,5-Tetrachlorobiphenyl. For instance, the presence of iron-rich minerals in the environment can affect the bioelectrochemical dechlorination of the compound . Additionally, the compound’s resistance to environmental degradation means that it can persist in the environment for extended periods .
Análisis Bioquímico
Biochemical Properties
2,3’,4’,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further undergo sulfation or methylation . These interactions are crucial as they determine the compound’s bioavailability and toxicity.
Cellular Effects
2,3’,4’,5-Tetrachlorobiphenyl affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3’,4’,5-Tetrachlorobiphenyl can disrupt the circadian clock by inhibiting the expression of the core circadian component PER1 . Additionally, it can alter membrane fluidity and fatty acid composition in bacterial cells, leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of 2,3’,4’,5-Tetrachlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound can bind to the aryl hydrocarbon receptor, leading to altered gene transcription and disruption of cell function . The binding to cytochrome P450 enzymes results in the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . These interactions are critical for understanding the compound’s toxicological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4’,5-Tetrachlorobiphenyl change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the rate of dechlorination of 2,3’,4’,5-Tetrachlorobiphenyl by organohalide respiring bacteria is a linear function of its concentration and occurs at very low levels . This suggests that the compound can persist in the environment and exert long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2,3’,4’,5-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may not significantly affect overall body weight or major metabolic pathways. At higher doses, it can lead to the formation of hydroxylated, sulfated, and methylated metabolites, primarily in the liver and serum . These metabolites can have toxic or adverse effects, highlighting the importance of understanding dosage thresholds.
Metabolic Pathways
2,3’,4’,5-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of various metabolites . The metabolic fate of these metabolites is crucial for evaluating the compound’s toxicity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2,3’,4’,5-Tetrachlorobiphenyl within cells and tissues involve several transporters and binding proteins. The compound is known to be present in adipose tissue, brain, liver, lung, and serum following exposure . Its distribution is influenced by its lipophilicity and interactions with cellular transport mechanisms, which determine its localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 2,3’,4’,5-Tetrachlorobiphenyl affects its activity and function. This compound can localize to cellular membranes, where it alters membrane fluidity and disrupts normal cellular processes . Additionally, its interactions with cytochrome P450 enzymes in the endoplasmic reticulum are critical for its metabolic processing and subsequent effects on cellular function.
Propiedades
IUPAC Name |
1,2-dichloro-4-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENZYIHFBRWMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038309 | |
| Record name | 2,3',4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32598-11-1 | |
| Record name | PCB 70 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4',5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4',5-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4',5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKL573BT98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


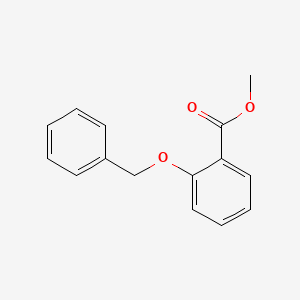
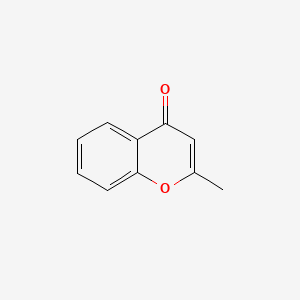
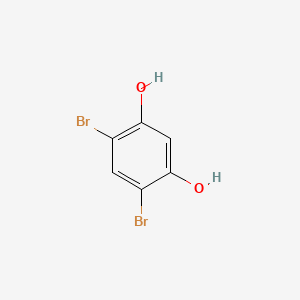

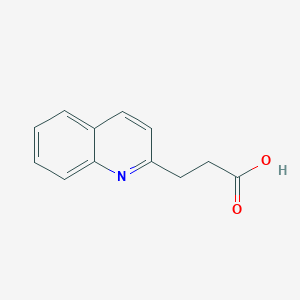
![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)
